![molecular formula C21H22ClFN4OS2 B2530733 N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride CAS No. 1321907-02-1](/img/structure/B2530733.png)
N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride
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Description
The compound "N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their biological activities, which can be used to infer possible characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including acyl chlorination, coupling reactions, and cyclization. For instance, the synthesis of N-substituted benzothiazol-2-carbamoyl phenyl substituted-fluoro-benzamides involves acyl chlorination of fluorobenzoic acids, coupling with aminobenzoic acid, and cyclization in the presence of acetic anhydride . These methods could potentially be adapted for the synthesis of the compound under analysis, considering its structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, a series of N-(ferrocenylmethyl)benzene-carboxamide derivatives were characterized using 1H NMR, 13C NMR, 19F NMR, and other spectroscopic methods . These techniques are crucial for confirming the structure of synthesized compounds, including the one being analyzed.
Chemical Reactions Analysis
The chemical reactivity of similar compounds can provide insights into the potential reactions of the compound . For example, the synthesis of N-substituted-4-(1H-imidazol-1-yl)benzamides involved the use of diethylaminoethyl groups, which are also present in the compound under analysis . These compounds exhibited cardiac electrophysiological activity, suggesting that the diethylaminoethyl moiety is important for biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as solubility, stability, and biological activity, are often determined through experimental evaluation. For instance, the compound 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide demonstrated a dose-dependent decrease in the plasma desaturation index in mice, indicating its biological activity and potential therapeutic applications . These properties are essential for understanding the behavior of the compound under analysis in biological systems.
Scientific Research Applications
Fluorescent Sensing Applications
N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride and its derivatives have been explored for their potential as fluorescent sensors due to their unique chemical structures that allow for high sensitivity and selectivity towards certain metal ions. For instance, benzimidazole and benzothiazole conjugated Schiff bases have been synthesized to function as fluorescent sensors for Al3+ and Zn2+, showcasing the ability of similar compounds to act as effective tools in the detection of specific ions (G. Suman et al., 2019).
Antimicrobial Activity
Research into the antimicrobial properties of related thiazole compounds has led to the identification of several analogs with significant activity against various microbial strains. Synthesis and evaluation of substituted 2-aminobenzothiazoles derivatives have been conducted, demonstrating promising antimicrobial activity and offering insights into the potential therapeutic applications of these compounds (D. G. Anuse et al., 2019).
Anticancer Properties
The exploration of benzothiazole derivatives for their anticancer properties has been a significant area of interest. Studies have focused on synthesizing novel compounds and assessing their cytotoxic activities against various cancer cell lines. This research has uncovered several promising candidates that exhibit potent anticancer activity, highlighting the potential of N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride derivatives in oncological therapeutic applications (Derya Osmaniye et al., 2018).
Sensor Development
The compound's framework has been utilized in the development of selective "turn-on" sensors for recognizing metal ions like In3+ and Zn2+ in various systems. These applications benefit from the compound's ability to undergo fluorescence enhancement upon binding with specific ions, demonstrating its versatility in sensor technology (Yuankang Xu et al., 2020).
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4OS2.ClH/c1-3-25(4-2)10-11-26(21-24-19-15(22)6-5-7-17(19)29-21)20(27)14-8-9-16-18(12-14)28-13-23-16;/h5-9,12-13H,3-4,10-11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LACKBBXABIVHDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)C3=CC4=C(C=C3)N=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride |
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